クエン酸ジエチル

概要

説明

Diethyl citrate is an organic compound derived from citric acid. It is an ester formed by the partial esterification of citric acid with ethanol. This compound is known for its anticoagulant properties and is used in various scientific and industrial applications.

科学的研究の応用

Diethyl citrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

作用機序

Target of Action

Diethyl citrate, also known as diethylcarbamazine, is primarily used as an anthelmintic to treat filarial infections like Wuchereria bancrofti and Loa loa . The primary targets of diethyl citrate are microfilariae, the larval form of filarial worms .

Mode of Action

The mechanism of action of diethyl citrate is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that diethyl citrate’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway . It is believed to interfere with the arachidonic acid metabolism of the parasite, causing the death of the microfilariae .

Biochemical Pathways

Diethyl citrate is involved in diverse biochemical pathways influencing cell metabolism and function. It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular diethyl citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

It is known that the volume of distribution and mean residence time of diethyl citrate are higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue .

Result of Action

The result of diethyl citrate’s action is the prevention of filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori . It is also used to control transmission of infection in filariasis-endemic areas .

生化学分析

Biochemical Properties

Diethyl citrate plays a role in biochemical reactions as an anticoagulant . It interacts with calcium ions (Ca2+) in the blood, forming a chelate that reduces the concentration of free Ca2+ ions in plasma . This interaction is crucial for its anticoagulatory effect .

Cellular Effects

The effects of Diethyl citrate on cells are primarily related to its anticoagulant properties. By binding with Ca2+ ions, Diethyl citrate influences cell function by preventing clot formation in the blood, which is essential for successful hemodialysis .

Molecular Mechanism

This leads to a reduced Ca2+ chelation and accelerated Ca2+ release from Diethyl citrate in comparison to sodium citrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl citrate have been observed over time. The compound has been found to have no serious risk of acute poisoning, indicating its stability and lack of degradation over time .

Dosage Effects in Animal Models

While specific dosage effects of Diethyl citrate in animal models have not been detailed in the available literature, acute toxicity tests in mice have shown that Diethyl citrate poses no serious risk of acute poisoning .

準備方法

Synthetic Routes and Reaction Conditions: Diethyl citrate is synthesized through the partial esterification of citric acid with ethanol. The reaction typically involves heating citric acid and ethanol in the presence of a catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to a pH-controlled solvent extraction method to isolate the final product .

Industrial Production Methods: In industrial settings, the production of diethyl citrate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to achieve the desired quality .

化学反応の分析

Types of Reactions: Diethyl citrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, diethyl citrate can hydrolyze back to citric acid and ethanol.

Oxidation: Diethyl citrate can be oxidized to form different products depending on the oxidizing agent used.

Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed:

Hydrolysis: Citric acid and ethanol.

Oxidation: Various oxidized derivatives of citric acid.

Substitution: Compounds with different functional groups replacing the ethyl groups.

類似化合物との比較

Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceutical formulations.

Sodium citrate: A salt of citric acid, commonly used as an anticoagulant in blood collection tubes and as a food additive.

Phosphonoformic acid: Used in similar applications for its anticoagulant properties.

Uniqueness: Diethyl citrate is unique due to its specific ester structure, which provides distinct steric hindrance and chelation properties compared to other citric acid derivatives. This uniqueness makes it particularly effective as an anticoagulant with reduced calcium chelation compared to sodium citrate .

生物活性

Diethyl citrate is a compound derived from citric acid, known for its various applications in food, pharmaceuticals, and cosmetics. Its biological activity is of significant interest due to its potential therapeutic properties and effects on cellular processes. This article explores the biological activity of diethyl citrate, focusing on its mechanisms of action, efficacy in different applications, and relevant case studies.

Diethyl citrate is an ester of citric acid that exhibits several biological activities. Its chemical structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Metabolic Regulation: Diethyl citrate has been shown to influence key metabolic enzymes such as phosphofructokinase (PFK1) and acetyl-CoA carboxylase (ACC), which are critical in glycolysis and fatty acid synthesis, respectively .

- Antimicrobial Activity: The compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. This is particularly relevant in food preservation and pharmaceutical formulations .

- Cellular Effects: Research indicates that diethyl citrate can modulate cell signaling pathways, affecting processes like inflammation and apoptosis .

Biological Activities

The biological activities of diethyl citrate can be categorized into several areas:

-

Antimicrobial Properties:

- Diethyl citrate has demonstrated effectiveness against a range of bacteria and fungi. Its use in food preservation helps inhibit spoilage organisms and pathogenic microbes.

- A study highlighted its role in enhancing the stability of platelet-rich plasma (PRP) by reducing cytotoxic effects associated with nanosized hydroxyapatite crystals .

- Anti-inflammatory Effects:

- Metabolic Effects:

Case Studies

Several studies have explored the biological activity of diethyl citrate in different contexts:

- Food Science: A study investigated the use of diethyl citrate as a preservative in food products, demonstrating its ability to extend shelf life by inhibiting microbial growth while maintaining product quality .

- Pharmaceutical Applications: In a clinical setting, diethyl citrate was evaluated for its efficacy in enhancing drug formulations. It was found to improve solubility and bioavailability of certain medications, making it a valuable excipient in pharmaceutical development .

- Cosmetic Formulations: Research indicated that diethyl citrate could enhance skin hydration and barrier function when incorporated into topical formulations, highlighting its potential benefits in skincare products .

Data Table: Summary of Biological Activities

特性

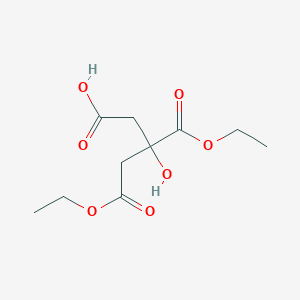

IUPAC Name |

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXYKHTHJPEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953946 | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19958-02-2, 32074-56-9 | |

| Record name | 1,2-Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。